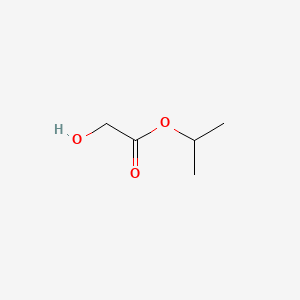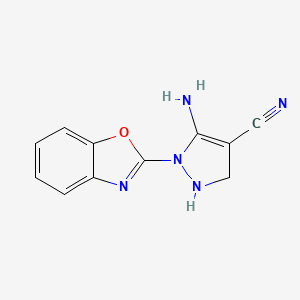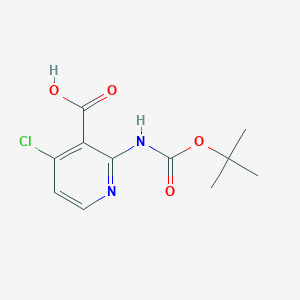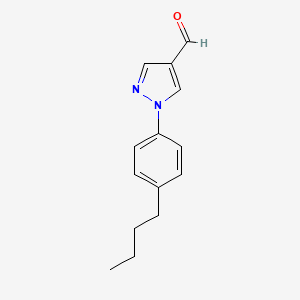
Isopropyl glycolate
Overview
Description
Isopropyl glycolate is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14089. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Extractive Distillation and Separation
Isopropyl alcohol, a component related to isopropyl glycolate, is utilized extensively in industrial and medical sectors. In research conducted by Hartanto et al. (2019), the focus was on purifying isopropyl alcohol from its impurity, water, using glycerol as an entrainer in extractive distillation. This method is significant for achieving high purity of isopropyl alcohol, which is challenging due to the azeotropic point formed with water (Hartanto et al., 2019).
2. Solvent Properties and Phase Equilibrium Studies
Research by Li et al. (2016) focused on the liquid-liquid equilibrium of systems involving isopropyl acetate and 2-propanol, closely related to this compound. This study aimed to analyze the separation of these components, an important aspect for industrial applications, by using glycerol, demonstrating the solvent properties and interaction characteristics of isopropyl-related compounds (Li et al., 2016).
3. Application in Asymmetric Synthesis
Gangar et al. (2016) conducted research on the anti-selective glycolate aldol reactions of isopropyl-related compounds. This study highlights the application of isopropyl compounds in the field of asymmetric synthesis, contributing to the advancement of synthetic organic chemistry and pharmaceutical applications (Gangar et al., 2016).
4. Polymer Science Applications
Yokoyama et al. (2015) explored the use of isopropyl-substituted compounds in creating polymers with specific helical conformations. Their research into poly(p-benzamide) with isopropyl-substituted side chains demonstrates the application of this compound derivatives in advanced polymer science, influencing the properties and applications of these materials (Yokoyama et al., 2015).
5. Microemulsion and Drug Delivery Systems
The research by Boonme et al. (2006) on microemulsion systems using isopropyl palmitate, closely related to this compound, offers insights into the design of drug delivery systems. Their study on the characteristics of these microemulsions, including phase behavior and transport properties, underscores the potential of isopropyl derivatives in pharmaceutical formulations (Boonme et al., 2006).
6. Biomedical Engineering and Cell Detachment
Cooperstein and Canavan (2010) highlighted the use of poly(N-isopropyl acrylamide), a polymer related to this compound, in bioengineering applications. Their work focuses on the nondestructive release of biological cells and proteins from substrates, indicating the significance of isopropyl derivatives in biomedical engineering and tissue engineering (Cooperstein & Canavan, 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Isopropyl glycolate is a derivative of glycolic acid . Glycolic acid primarily targets the enzyme Glucose-6-phosphate 1-dehydrogenase, acting as an inhibitor . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses.
Mode of Action
It can be inferred from the action of glycolic acid that it interacts with its target enzyme, inhibiting its function . This interaction and the resulting changes can affect various biochemical pathways.
Biochemical Pathways
This compound is likely involved in the glycolate biosynthetic pathway . Key enzymes in this pathway include citrate synthase (gltA), isocitrate lyase (aceA), isocitrate dehydrogenase kinase/phosphatase (aceK), and glyoxylate reductase (ycdW) . Overexpression of these enzymes in E. coli has been shown to increase glycolate production . The downstream effects of this pathway can lead to the production of glycolate, a valuable chemical used in various industries .
Pharmacokinetics
It’s known that the solubility of a drug in physiological media directly impacts its pharmacokinetics, which is ultimately related to the therapeutic efficacy of the drug .
Result of Action
The result of this compound’s action is the production of glycolate . In a study where the glycolate biosynthetic pathway was optimized, a strain of E. coli produced 3.02 g/L glycolate with a 97.32% theoretical yield in shake-flask cultivation . The titer further increased to 15.53 g/L in a fed-batch experiment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage environment can impact the stability of the compound . It’s recommended to store this compound in a well-ventilated place and keep the container tightly closed . Furthermore, the production of glycolate from this compound can be influenced by the metabolic environment within the microbial host .
Biochemical Analysis
Biochemical Properties
Isopropyl glycolate plays a role in biochemical reactions primarily as a substrate or intermediate. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. In the case of this compound, esterases break it down into isopropyl alcohol and glycolic acid. This interaction is crucial for its metabolism and utilization in biological systems .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes involved in these pathways. For instance, glycolic acid, a product of this compound hydrolysis, can influence gene expression and cellular metabolism. Glycolic acid is known to participate in the glycolate pathway, which is essential for cellular respiration and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The hydrolysis of this compound by esterases results in the release of glycolic acid and isopropyl alcohol. Glycolic acid can then enter metabolic pathways, such as the glyoxylate cycle, where it is further metabolized. This process involves enzyme activation and changes in gene expression related to energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat. Long-term studies have shown that its degradation products, such as glycolic acid, can have sustained effects on cellular function, including alterations in metabolic pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be metabolized efficiently. At high doses, this compound can exhibit toxic effects, including metabolic acidosis and renal toxicity. These adverse effects are primarily due to the accumulation of glycolic acid, which can disrupt normal cellular functions and metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glyoxylate cycle and glycolate pathway. It interacts with enzymes such as glyoxylate reductase and glycolate oxidase, which are essential for its metabolism. These interactions can influence metabolic flux and the levels of metabolites, affecting overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, glycolate transporters facilitate the movement of glycolic acid, a hydrolysis product of this compound, across cellular membranes. This transport is crucial for its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
This compound and its hydrolysis products, such as glycolic acid, exhibit specific subcellular localization. Glycolic acid is primarily localized in the cytosol and mitochondria, where it participates in metabolic processes. The subcellular localization of these compounds is influenced by targeting signals and post-translational modifications that direct them to specific organelles, ensuring their proper function and activity .
Properties
IUPAC Name |
propan-2-yl 2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(2)8-5(7)3-6/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKIQQBSVTWCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211362 | |
| Record name | Isopropyl hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-61-0 | |
| Record name | Isopropyl glycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl hydroxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 623-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyl hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropyl glycolate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35MP6VQ38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)



![5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline](/img/structure/B1293453.png)




![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)


